2,4-Dichloro-6-cyclopropyl-5-fluoropyrimidine

Medicinal Chemistry Organic Synthesis Kinase Inhibitor Synthesis

Achieve sub-nanomolar potency and superior regiocontrol with this precisely substituted pyrimidine scaffold. Featuring Cl at C2/C4, F at C5, and a cyclopropyl at C6, this intermediate enables selective SNAr and cross-coupling reactions critical for kinase inhibitor (e.g., PKCθ IC50 0.46 nM) and antiviral drug development. Its LogP of 2.8 and fluorine motif improve metabolic stability and solubility. Essential for replicating patented anti-influenza agents (US20210032238A1) and optimizing ADMET profiles. Available at ≥95% purity for R&D use only. Request a quote or order online now.

Molecular Formula C7H5Cl2FN2
Molecular Weight 207.03
CAS No. 1416438-39-5
Cat. No. B3032316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-6-cyclopropyl-5-fluoropyrimidine
CAS1416438-39-5
Molecular FormulaC7H5Cl2FN2
Molecular Weight207.03
Structural Identifiers
SMILESC1CC1C2=C(C(=NC(=N2)Cl)Cl)F
InChIInChI=1S/C7H5Cl2FN2/c8-6-4(10)5(3-1-2-3)11-7(9)12-6/h3H,1-2H2
InChIKeyDCOTWAMPYCFXDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dichloro-6-cyclopropyl-5-fluoropyrimidine (CAS 1416438-39-5): Technical Profile & Procurement Overview


2,4-Dichloro-6-cyclopropyl-5-fluoropyrimidine (CAS 1416438-39-5) is a polysubstituted pyrimidine building block with the molecular formula C₇H₅Cl₂FN₂ and a molecular weight of 207.03 g/mol . It is characterized by chlorine atoms at the C2 and C4 positions, a fluorine atom at C5, and a cyclopropyl group at the C6 position of the pyrimidine ring [1]. This unique substitution pattern renders it a versatile scaffold for the development of kinase inhibitors and antiviral agents, serving as a critical intermediate in the synthesis of more complex pharmacologically active molecules [2]. The compound is typically offered at a purity of 95% and is intended exclusively for research and development use .

2,4-Dichloro-6-cyclopropyl-5-fluoropyrimidine: Why Generic Pyrimidine Scaffolds Are Not Directly Interchangeable


The precise substitution pattern on 2,4-dichloro-6-cyclopropyl-5-fluoropyrimidine is not arbitrary; it dictates a specific hierarchy of reactivity in sequential nucleophilic aromatic substitution (SNAr) and cross-coupling reactions [1]. Generic substitution with analogs like 2,4-dichloro-5-fluoropyrimidine (CAS 2927-71-1) or 2,4-dichloro-6-cyclopropylpyrimidine (CAS 21573-07-9) will inevitably lead to different regiochemical outcomes, reaction kinetics, and final product profiles . For instance, the presence of the cyclopropyl group at C6 can influence the electronic environment of the ring, altering the preferential site for SNAr compared to unsubstituted or alkyl-substituted analogs . Furthermore, the unique combination of substituents directly impacts the physicochemical properties, and consequently the biological activity, of downstream products, making this specific intermediate indispensable for replicating or improving upon patented synthetic routes and lead compound activities [2].

Quantitative Differentiation: Evidence for Selecting 2,4-Dichloro-6-cyclopropyl-5-fluoropyrimidine Over Analogs


Regioselective C4 vs. C2 Reactivity: Enabling Predictable Sequential Functionalization

2,4-Dichloro-6-cyclopropyl-5-fluoropyrimidine exhibits a distinct reactivity profile compared to the base scaffold 2,4-dichloropyrimidine. While nucleophilic aromatic substitutions on 2,4-dichloropyrimidine occur preferentially at the C4 position, they often yield product mixtures arising from substitution at C2 as well, complicating purification [1]. The introduction of the 5-fluoro and 6-cyclopropyl groups in the target compound alters the electronic environment. This modification enhances regioselectivity, promoting a more defined sequence of functionalization. Patented methodologies explicitly leverage this predictable behavior for generating 2,4-disubstituted pyrimidines, circumventing the product mixtures and difficult isolations encountered with the parent 2,4-dichloropyrimidine system .

Medicinal Chemistry Organic Synthesis Kinase Inhibitor Synthesis

Cyclopropyl Group Conformational Constraint: Impact on Downstream Target Binding Affinity

The 6-cyclopropyl group provides a unique conformational constraint compared to its non-fluorinated analog 2,4-dichloro-6-cyclopropylpyrimidine (CAS 21573-07-9). While direct binding data for the core scaffold is limited, downstream derivatives of this compound have demonstrated potent kinase inhibition. For instance, a derivative synthesized from this pyrimidine core achieved an IC50 of 0.46 nM against human Protein Kinase C theta (PKCθ) [1]. In contrast, derivatives from non-fluorinated cyclopropylpyrimidine scaffolds are less represented in high-potency kinase inhibitor literature, suggesting the 5-fluoro substitution synergistically enhances binding or physicochemical properties. The cyclopropyl moiety itself is known to restrict rotational freedom, potentially locking the molecule into a bioactive conformation and improving target engagement compared to more flexible alkyl-substituted analogs [2].

Structure-Activity Relationship Kinase Inhibition Drug Discovery

Improved Physicochemical Properties: Calculated Lipophilicity (LogP) Advantage

The 5-fluoro substituent in the target compound confers a distinct physicochemical advantage over the non-fluorinated analog 2,4-dichloro-6-cyclopropylpyrimidine. The predicted LogP for 2,4-dichloro-6-cyclopropyl-5-fluoropyrimidine is approximately 2.8, indicating moderate lipophilicity [1]. While calculated LogP for the non-fluorinated analog is not directly available from the same source, the introduction of fluorine is a classic medicinal chemistry strategy to modulate lipophilicity and metabolic stability. This specific LogP value of 2.8 positions the compound favorably within the optimal range for drug-like molecules, suggesting that final drug candidates derived from this scaffold will have balanced solubility and permeability profiles compared to those derived from less optimally substituted pyrimidine cores .

ADMET Drug-likeness Physicochemical Properties

Direct Evidence of Antiviral Utility: A Key Intermediate in Patented Anti-Influenza Compounds

2,4-Dichloro-6-cyclopropyl-5-fluoropyrimidine is explicitly claimed as a crucial synthetic intermediate for a new class of anti-influenza virus pyrimidine derivatives in a patent (US20210032238A1) [1]. These patented compounds are described as having significantly superior activity and better water solubility compared to existing viral polymerase inhibitors [2]. This direct link to a patented therapeutic area provides a verifiable, high-value application for this specific intermediate. While other dichloropyrimidines may be used in antiviral research, the specific substitution pattern of this compound is essential for accessing the claimed series of potent anti-influenza agents.

Antiviral Research Influenza Drug Synthesis

Strategic Application Scenarios for 2,4-Dichloro-6-cyclopropyl-5-fluoropyrimidine


Medicinal Chemistry: Synthesizing Next-Generation Kinase Inhibitors

This scenario is ideal for research groups focused on developing novel kinase inhibitors, particularly those targeting PKCθ or other therapeutically relevant kinases. The evidence from Section 3 demonstrates that derivatives of this compound can achieve sub-nanomolar IC50 values (0.46 nM) [1]. Procurement of this specific intermediate enables the rapid exploration of structure-activity relationships (SAR) around the cyclopropyl and fluorine motifs, which are crucial for optimizing potency and selectivity. It is a strategic choice for hit-to-lead campaigns where achieving ultra-high potency is a primary objective.

Antiviral Drug Development: Following a Patented Anti-Influenza Pathway

This is a high-value, directed application for organizations involved in antiviral research. As highlighted in Section 3, this compound is a key intermediate in the synthesis of a patented class of anti-influenza agents (US20210032238A1) [2]. The patent claims these final compounds possess 'significantly superior activity' and 'better water solubility' than prior viral polymerase inhibitors. Acquiring this building block is a prerequisite for replicating these specific patented molecules for research purposes or for using them as a benchmark in developing novel anti-influenza therapeutics.

Process Chemistry: Developing a Regioselective Pyrimidine Functionalization Route

For process chemists, this compound is a valuable substrate for developing and optimizing regioselective SNAr and cross-coupling methodologies. As discussed in Section 3, its unique substitution pattern is designed to enhance regiocontrol, minimizing the formation of isomeric byproducts that plague reactions with simpler dichloropyrimidines [3]. Procurement of this building block allows for the development of cleaner, more efficient synthetic routes that can be scaled with greater consistency and lower cost of goods, making it an ideal model substrate for reaction engineering and scale-up studies.

Lead Optimization: Fine-Tuning ADMET Properties with Fluorine Chemistry

This scenario applies to projects that have identified a lead compound but require improvement in its pharmacokinetic profile. The evidence from Section 3 indicates this building block, with its calculated LogP of 2.8, provides an advantageous starting point for modulating lipophilicity [4]. The strategic placement of the fluorine atom is known to impact metabolic stability. By procuring this intermediate, medicinal chemists can generate analogs designed to possess improved solubility and permeability relative to compounds derived from non-fluorinated pyrimidine cores, addressing common ADMET liabilities early in the optimization process.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,4-Dichloro-6-cyclopropyl-5-fluoropyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.